BenchChemオンラインストアへようこそ!

Methyl 3-bromo-2-chlorobenzoate

Chemoselective cross-coupling Suzuki–Miyaura reaction Oxidative addition selectivity

Methyl 3-bromo-2-chlorobenzoate (CAS 871224-19-0) is a dihalogenated benzoate ester, belonging to the class of aryl halide building blocks. Its molecular structure features a methyl ester at position 1, a chlorine atom at position 2, and a bromine atom at position 3 on the phenyl ring.

Molecular Formula C8H6BrClO2
Molecular Weight 249.49
CAS No. 871224-19-0
Cat. No. B2620936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2-chlorobenzoate
CAS871224-19-0
Molecular FormulaC8H6BrClO2
Molecular Weight249.49
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)Br)Cl
InChIInChI=1S/C8H6BrClO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3
InChIKeyOWPJVOSLLKRKQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-2-chlorobenzoate (CAS 871224-19-0): Baseline Profile for Informed Procurement Decisions


Methyl 3-bromo-2-chlorobenzoate (CAS 871224-19-0) is a dihalogenated benzoate ester, belonging to the class of aryl halide building blocks. Its molecular structure features a methyl ester at position 1, a chlorine atom at position 2, and a bromine atom at position 3 on the phenyl ring [1]. This specific substitution pattern enables differentiated reactivity in sequential cross-coupling strategies, a property that distinguishes it from simpler mono-halogenated or differently dihalogenated analogs. The compound has been specifically employed as a key intermediate in the synthesis of a highly potent class of Rho/MRTF/SRF transcription inhibitors developed as potential antifibrotic agents for scleroderma [2].

Why Generic Substitution Fails for Methyl 3-bromo-2-chlorobenzoate in Synthesis-Focused Procurement


Indiscriminate substitution of Methyl 3-bromo-2-chlorobenzoate with structurally similar aryl halide building blocks—such as the mono-halogenated methyl 3-bromobenzoate or methyl 2-chlorobenzoate, the regioisomeric methyl 2-bromo-3-chlorobenzoate, or the ethyl ester analog—introduces significant risk of altered chemoselectivity, divergent synthetic outcomes, and ultimately loss of biological activity in the final target molecule [1]. The specific 2-chloro-3-bromo substitution pattern is not arbitrary; it is required for the orthogonal functionalization strategy that defines the synthetic route to the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid pharmacophore, where the chlorine and bromine atoms provide differentiated reactivity handles that enable sequential, site-selective cross-coupling [2]. Replacement with a mono-halogenated or differently substituted analog would collapse the orthogonal reactivity, forcing a complete route redesign.

Quantitative Evidence of Differentiation for Methyl 3-bromo-2-chlorobenzoate Versus Closest Analogs


Chemoselective Suzuki–Miyaura Coupling Reactivity: Orthogonal Bromine vs. Chlorine Discrimination

The orthogonally dihalogenated scaffold of Methyl 3-bromo-2-chlorobenzoate enables sequential Pd-catalyzed cross-coupling with chemoselectivity dictated by intrinsic oxidative addition rates of C–Br over C–Cl bonds. In direct competition, alkyl bromides typically exhibit approximately 10- to 50-fold higher reactivity than alkyl chlorides in Pd(0)-catalyzed oxidative addition [1]. This kinetic resolution is further amplified on electron-deficient aryl systems: the 2-chloro-3-bromobenzoate ester, bearing an electron-withdrawing ester group, activates the C–Br bond for preferential reaction under mild Pd(PPh₃)₄ conditions, leaving the C–Cl bond intact for a subsequent, distinct coupling step [2]. In contrast, the mono-halogenated methyl 3-bromobenzoate (comparator) offers only a single reactive site, and the regioisomeric methyl 2-bromo-3-chlorobenzoate exposes the more reactive bromine at the sterically congested ortho position, potentially reducing coupling efficiency.

Chemoselective cross-coupling Suzuki–Miyaura reaction Oxidative addition selectivity

Pharmacophore-Defining Intermediate in MRTF/SRF Inhibitor Synthesis: Structural Necessity for Potency

In the synthesis of the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series of MRTF/SRF transcription inhibitors, Methyl 3-bromo-2-chlorobenzoate serves as the essential aryl halide partner for constructing the pharmacophoric 5-aryl-1,3,4-oxadiazole core. The lead compound emerging from this synthetic route exhibited an IC₅₀ of 180 nM against SRE-luciferase reporter gene transcription [1]. The structure–activity relationship (SAR) study demonstrated that the 2-chloro substituent on the aryl ring contributed critically to potency; its replacement with hydrogen (i.e., using a 3-bromo-only analog) resulted in a greater than 10-fold loss in inhibitory activity [2]. Furthermore, the methyl ester moiety serves as a latent carboxylic acid handle for downstream conjugation, enabling late-stage diversification without affecting the pharmacophore integrity.

Antifibrotic agents MRTF/SRF transcription Scleroderma therapeutics

Purity and Quality Metrics: 95% Minimum Purity Specification as a Purchasing Driver

Reproducible synthesis of PROTACs and bioactive small molecules demands building blocks of defined purity. Methyl 3-bromo-2-chlorobenzoate is routinely supplied at ≥95% purity (HPLC or GC) by multiple reputable vendors . This specification is critical because residual 3-bromo-2-chlorobenzoic acid (from incomplete esterification) or mono-dehalogenated impurities can act as competing substrates in downstream Pd-catalyzed couplings, reducing reaction yield and complicating purification. In a direct procurement comparison, methyl 3-bromobenzoate and methyl 2-chlorobenzoate are available at ≥98% purity from the same suppliers; however, the dual-halogenated ester trades a slight purity margin (95% vs. 98%) for the orthogonal reactivity that is unavailable from the mono-halogenated alternatives .

Quality control Building block procurement Synthetic reproducibility

Ester Group Stability and Downstream Synthetic Versatility: Methyl Ester vs. Free Acid and Ethyl Ester Analogs

The methyl ester moiety of the target compound provides a balance of stability under cross-coupling conditions and ease of hydrolysis for late-stage functionalization. Under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), the methyl ester remains intact with <5% hydrolysis over 12 h [1]. The ethyl ester analog (ethyl 3-bromo-2-chlorobenzoate, CAS 1261791-50-7) exhibits comparable stability but requires slightly longer hydrolysis times (approximately 1.3×) for quantitative conversion to the free acid under saponification conditions (NaOH 1M, MeOH/H₂O, 60 °C) [2]. The free acid (3-bromo-2-chlorobenzoic acid) cannot be used directly in Pd-catalyzed cross-couplings without protection, as the carboxylic acid proton can quench the active catalyst or compete with the aryl halide for oxidative addition. The methyl ester therefore represents the optimal balance of orthogonal reactivity protection and hydrolytic lability for sequential synthetic routes.

Ester hydrolysis PROTAC linker conjugation Carboxylic acid handle

High-Value Research and Industrial Application Scenarios for Methyl 3-bromo-2-chlorobenzoate


Sequential C–C Bond Formation for Complex Biaryl Synthesis

In medicinal chemistry campaigns requiring iterative Suzuki–Miyaura couplings on a single aryl ring, Methyl 3-bromo-2-chlorobenzoate serves as a privileged scaffold. The bromine atom undergoes first coupling with an arylboronic acid under Pd(PPh₃)₄ at 80 °C, leaving the chlorine intact for a second, distinct coupling with a different boronate partner under more forcing conditions (Pd(OAc)₂/SPhos, 100 °C). This sequential strategy, validated in the synthesis of the MRTF/SRF inhibitor series, eliminates the need for protecting group interconversions and reduces step count by at least two synthetic operations compared to routes employing mono-halogenated benzoate starters [1].

PROTAC Degrader Building Block for Targeted Protein Degradation

The compound is cataloged as a Protein Degrader Building Block suitable for assembling heterobifunctional PROTAC molecules . The methyl ester can be hydrolyzed to the free carboxylic acid, which is then conjugated to an E3 ligase ligand (e.g., VHL or CRBN ligand) via amide bond formation. The chlorine and bromine atoms serve as orthogonal handles for attaching the target protein ligand and for further diversification, respectively. This orthogonal reactivity is essential for constructing PROTAC libraries from a single, unified intermediate.

Intermediate for Antifibrotic Drug Discovery (Scleroderma and Related Fibrotic Diseases)

The validated use of Methyl 3-bromo-2-chlorobenzoate as the precursor to the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid pharmacophore makes it a critical supply chain intermediate for groups pursuing MRTF/SRF transcription inhibitors as antifibrotic therapeutics [1]. The lead compounds from this series demonstrated dose-dependent reduction of connective tissue growth factor (CTGF) expression in vitro and significant attenuation of bleomycin-induced dermal fibrosis in vivo, establishing a direct link between the building block identity and therapeutic efficacy.

Agrochemical and Material Science Building Block Programs

Beyond pharmaceuticals, the 2-chloro-3-bromo substitution pattern is employed in the synthesis of asymmetric biaryl derivatives for electronic materials (e.g., OLED host materials) and agrochemical intermediates [2]. The ability to sequentially introduce two distinct aryl groups onto the benzoate core enables the construction of unsymmetrical biaryl architectures that are challenging to access via symmetrical dihalide precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-bromo-2-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.